molecular formula C24H41ClN2O3 B12716567 Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- CAS No. 172800-04-3

Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans-

Cat. No.: B12716567
CAS No.: 172800-04-3
M. Wt: 441.0 g/mol
InChI Key: PVUUIGKBTKOLRV-IKGOIYPNSA-N
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Description

Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a phenyl group substituted with an octyloxy chain, and a cyclohexyl ester substituted with a dimethylamino group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of 2-(octyloxy)phenyl isocyanate with 2-((dimethylamino)methyl)cyclohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its monohydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dimethylamino group can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Similar structure but lacks the octyloxy and dimethylamino groups.

    Carbamic acid, methyl ester: Simpler structure with a methyl group instead of the phenyl and cyclohexyl esters.

Uniqueness

Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the octyloxy chain and the dimethylamino group enhances its solubility and reactivity, making it valuable for various applications.

Properties

CAS No.

172800-04-3

Molecular Formula

C24H41ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

[(1R,2S)-2-[(dimethylamino)methyl]cyclohexyl] N-(2-octoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H40N2O3.ClH/c1-4-5-6-7-8-13-18-28-23-17-12-10-15-21(23)25-24(27)29-22-16-11-9-14-20(22)19-26(2)3;/h10,12,15,17,20,22H,4-9,11,13-14,16,18-19H2,1-3H3,(H,25,27);1H/t20-,22+;/m0./s1

InChI Key

PVUUIGKBTKOLRV-IKGOIYPNSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2CN(C)C.Cl

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl

Origin of Product

United States

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